molecular formula C15H18N2 B12887804 4,5,5-Trimethyl-2-phenyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole CAS No. 849613-11-2

4,5,5-Trimethyl-2-phenyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole

Cat. No.: B12887804
CAS No.: 849613-11-2
M. Wt: 226.32 g/mol
InChI Key: BJJDJWRMHTZAEH-UHFFFAOYSA-N
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Description

4,5,5-Trimethyl-2-phenyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole is a heterocyclic compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,5-Trimethyl-2-phenyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-acetyl-5-nitropyridine derivatives with aromatic aldehydes through a Claisen–Schmidt-type aldol-crotonic condensation. The resulting pyridylchalcones are then cyclized with hydrazine hydrate in acetic acid to yield the desired pyrazole derivatives .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic routes that ensure high yield and purity. The use of eco-friendly methodologies, such as heterogeneous catalytic systems and microwave-assisted reactions, is gaining traction in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4,5,5-Trimethyl-2-phenyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce alkyl, aryl, or other functional groups .

Scientific Research Applications

4,5,5-Trimethyl-2-phenyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5,5-Trimethyl-2-phenyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may inhibit blood coagulation factors, making it a potential anticoagulant . The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5,5-Trimethyl-2-phenyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trimethyl and phenyl groups contribute to its stability and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

849613-11-2

Molecular Formula

C15H18N2

Molecular Weight

226.32 g/mol

IUPAC Name

4,5,5-trimethyl-2-phenyl-4,6-dihydropyrrolo[1,2-b]pyrazole

InChI

InChI=1S/C15H18N2/c1-11-14-9-13(12-7-5-4-6-8-12)16-17(14)10-15(11,2)3/h4-9,11H,10H2,1-3H3

InChI Key

BJJDJWRMHTZAEH-UHFFFAOYSA-N

Canonical SMILES

CC1C2=CC(=NN2CC1(C)C)C3=CC=CC=C3

Origin of Product

United States

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